molecular formula C18H22N4O3S B15078538 4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate

4-{(E)-[(3-cyclohexyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenyl acetate

Cat. No.: B15078538
M. Wt: 374.5 g/mol
InChI Key: QNLDZPSAJWBOTF-YBFXNURJSA-N
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Description

4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a cyclohexyl group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group is then introduced via alkylation reactions, followed by the attachment of the methoxyphenyl acetate moiety through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution of the methoxy group can produce various substituted phenyl derivatives .

Scientific Research Applications

4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The cyclohexyl group and methoxyphenyl acetate moiety may enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(((3-CYCLOHEXYL-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)-2-MEO-PH ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

[4-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C18H22N4O3S/c1-12(23)25-15-9-8-13(10-16(15)24-2)11-19-22-17(20-21-18(22)26)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,21,26)/b19-11+

InChI Key

QNLDZPSAJWBOTF-YBFXNURJSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3)OC

Origin of Product

United States

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